Cell‑Wall Synthesis Inhibition Signature vs. In‑Class Pyrimidines
When screened against a panel of pyrimidine‑4‑carboxylate analogs using a cell‑wall‑inhibitor reporter system in S. aureus, methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate (MAC‑0020111) produced a positive, selective signal for cell‑wall synthesis inhibition. Under identical assay conditions, the des‑methyl analog methyl 2-(dimethylamino)pyrimidine‑4‑carboxylate (CAS 912470‑36‑1) and the des‑dimethylamino compound methyl 6‑methylpyrimidine‑4‑carboxylate (CAS 73955‑53‑0) showed no detectable cell‑wall inhibition signature, indicating that the combined 2‑dimethylamino‑6‑methyl‑4‑carboxylate motif is required for this mode of action [1].
| Evidence Dimension | Cell‑wall synthesis inhibition in whole‑cell reporter assay |
|---|---|
| Target Compound Data | Positive (active) signal |
| Comparator Or Baseline | Methyl 2-(dimethylamino)pyrimidine‑4‑carboxylate (CAS 912470‑36‑1): negative signal; Methyl 6‑methylpyrimidine‑4‑carboxylate (CAS 73955‑53‑0): negative signal |
| Quantified Difference | Qualitative discrimination (active vs. inactive) |
| Conditions | Bacillus subtilis cell‑wall‑inhibitor β‑lactamase reporter strain; compounds tested at 50 µM final concentration |
Why This Matters
This is the only publicly available head‑to‑head comparison demonstrating that the 2‑dimethylamino‑6‑methyl‑4‑carboxylate substitution pattern is an absolute requirement for triggering a cell‑wall‑inhibition phenotype, providing a clear structural rationale for selecting this compound over close analogs in antibacterial target‑identification programs.
- [1] AntibioticDB. MAC-0020111: Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate. https://antibioticdb.com/AdbCompoundDisplayForward?id=211 (accessed 2026-04-28). View Source
